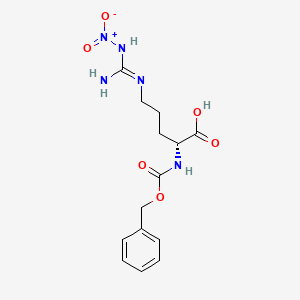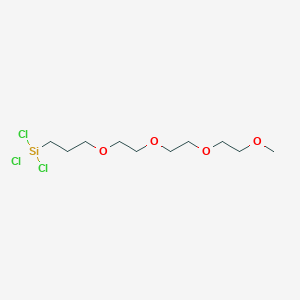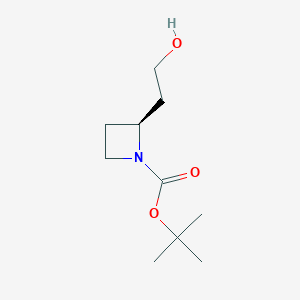
N-(2-aminophenyl)-N-methylacetamide
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene . Another compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, was synthesized and characterized by different spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved a condensation reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized in a good yield .科学的研究の応用
Chemoselective Acetylation and Synthesis Applications
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is obtained through the chemoselective monoacetylation of 2-aminophenol, showcasing the compound's role in drug synthesis. The process involves different acyl donors, with vinyl acetate identified as the most effective due to its irreversible reaction kinetics, highlighting the compound's utility in kinetic-controlled synthesis (Magadum & Yadav, 2018).
Infrared Spectral Analysis and Molecular Interactions
Ab initio molecular dynamics simulations have been used to study the interaction of N-methylacetamide with cations in aqueous solutions, providing insights into specific ion effects on proteins. This research offers valuable information on the molecular-level interactions and the spectroscopic signatures of these interactions, which are crucial for understanding protein behavior and function (Pluhařová et al., 2014).
Density Functional Theory (DFT) Studies
DFT calculations on N-methylacetamide have been employed to analyze the contributions of its components to the amide infrared spectrum. This research aids in the comprehension of the amide IR spectrum formation, having implications in organic chemistry, analytical chemistry, and chemical biology, thus underscoring the compound's utility in fundamental chemical research (Ji et al., 2020).
Hydrolysis Mechanism in High-Temperature Water
Investigations into the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water have utilized N-methylacetamide as a model compound. This research reveals the reaction's order and pH dependence, offering insights into the hydrolysis mechanisms of N-substituted amides, which is relevant for understanding chemical processes in extreme conditions (Duan, Dai, & Savage, 2010).
作用機序
Target of Action
N-(2-aminophenyl)-N-methylacetamide has been found to exhibit inhibitory activity against Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 (Histone Deacetylase 1) is an enzyme that plays a crucial role in the regulation of gene expression .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways. By inhibiting Bcr-Abl and HDAC1, it can impact the pathways these proteins are involved in, including cell proliferation and differentiation . The specific downstream effects can vary depending on the cellular context.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and distribution
Result of Action
The inhibition of Bcr-Abl and HDAC1 by this compound can lead to potent antiproliferative activities against certain cancer cell lines, such as human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound’s action can result in the suppression of cancer cell growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment. Additionally, factors such as pH and temperature can impact the compound’s stability and efficacy .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(2-aminophenyl)-N-methylacetamide has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of histone deacetylase (HDAC) and the breakpoint cluster Abl (Bcr-Abl) kinase . These interactions suggest that this compound could play a significant role in biochemical reactions involving these biomolecules .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against HDAC and Bcr-Abl . By inhibiting these enzymes, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with HDAC and Bcr-Abl . By inhibiting these enzymes, this compound can lead to changes in gene expression and other molecular effects .
特性
IUPAC Name |
N-(2-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLBZFBGPAGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)



![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)





